molecular formula C30H16O8 B1674126 Hypericin CAS No. 548-04-9

Hypericin

Cat. No. B1674126
CAS RN: 548-04-9
M. Wt: 504.4 g/mol
InChI Key: BTXNYTINYBABQR-UHFFFAOYSA-N
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Description

Hypericin is a naphthodianthrone, an anthraquinone derivative which, together with hyperforin, is one of the principal active constituents of Hypericum (Saint John’s wort). It is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . Hypericin is a naturally occurring compound found in the herb St. John’s Wort (Hypericum perforatum) and is known for its potent photodynamic properties .


Synthesis Analysis

Hypericin is a naturally occurring compound synthesized by certain species of the genus Hypericum . The biosynthetic pathways and chemical synthetic routes to obtain hypericin have been discussed in various studies .


Molecular Structure Analysis

Hypericin has a distinct molecular structure consisting of three rings, making it highly effective at absorbing light in the visible spectrum . It can be used as a photosensitizer due to a large and active π-electron conjugated system in its structure .


Chemical Reactions Analysis

Hypericin exhibits various pharmacological effects, such as anti-depressive, anti-tumor, anti-inflammatory, and antiviral activity. When exposed to light of a specific wavelength, the absorbed energy triggers a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen .

Scientific Research Applications

Antidepressive and Antiviral Properties

Hypericin has been identified for its antidepressive, antiviral (notably against human immunodeficiency and hepatitis C viruses), antineoplastic, and antitumor activities. Research underscores its potential therapeutic applications, although the mechanisms underlying these activities are yet to be fully elucidated. Its inhibitory effects on various enzymes critical to pharmacology, such as monoamine oxidase (MAO), protein kinase C (PKC), and reverse transcriptase, underline its broad pharmacological spectrum (Kubin et al., 2005).

Photodynamic Therapy for Oncological Diseases

Hypericin serves as a potent photosensitizer in photodynamic therapy (PDT) for cancer treatment, exploiting its ability to accumulate preferentially in neoplastic tissue. Its photoactivation induces the production of reactive oxygen species, leading to the apoptosis, necrosis, or autophagy of cancer cells. This property is particularly promising for the photodynamic diagnosis (PDD) of tumors, where hypericin can act as an effective fluorescence marker for tumor detection and visualization (Jendželovská et al., 2016).

Antiglial and Antineoplastic Effects

Hypericin's efficacy as a protein kinase C inhibitor has been explored in the context of glioma growth inhibition. Studies reveal its potential to inhibit glioma growth in a dose-related manner, highlighting its promise as an antiglioma agent. The presence of light has been observed to slightly increase the inhibitory effect of hypericin on glioma cells, suggesting a nuanced role of light in its antineoplastic activities (Couldwell et al., 1994).

Necrosis Avidity and Imaging Applications

A novel and significant discovery is hypericin's specific avidity for necrotic tissue, making it a valuable agent for non-invasively targeting and imaging necrotic tissues in various disorders, including solid tumors. This property opens new avenues for hypericin's application in diagnosing acute myocardial infarction and assessing tissue viability and therapeutic responses (Jiang et al., 2013).

Antifungal Applications

Hypericin has been evaluated for its photodynamic effect against various Candida spp., demonstrating potential as a novel antifungal treatment. Its ability to exert fungicidal effects without significant damage to cutaneous cells positions it as a promising candidate for addressing fungal infections (Rezusta et al., 2012).

Safety And Hazards

When handling hypericin, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Future Directions

Hypericin has been identified as a potential therapeutic agent for COVID-19 due to its ability to bind with high affinity to viral Mpro and RdRp . Future directions include assessing clinical response and adverse events with continuous hypericin photodynamic therapy treatment without the 2-week rest periods and for longer periods to reflect real-world practice .

properties

IUPAC Name

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOIFHVUBCIUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203270
Record name Hypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypericin

CAS RN

548-04-9, 1372719-41-9
Record name Hypericin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypericin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Hypericin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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